molecular formula C19H22ClNO2 B13074759 2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide CAS No. 379254-81-6

2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide

Cat. No.: B13074759
CAS No.: 379254-81-6
M. Wt: 331.8 g/mol
InChI Key: WNSGRYBMASEHGC-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a phenoxyphenyl moiety

Properties

CAS No.

379254-81-6

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

2-chloro-N-[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]acetamide

InChI

InChI=1S/C19H22ClNO2/c1-4-19(2,3)14-5-9-16(10-6-14)23-17-11-7-15(8-12-17)21-18(22)13-20/h5-12H,4,13H2,1-3H3,(H,21,22)

InChI Key

WNSGRYBMASEHGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-[4-(2-methylbutan-2-yl)phenoxy]phenylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group undergoes nucleophilic substitution, enabling the introduction of sulfur- or nitrogen-based nucleophiles. Key examples include:

Thioether Formation

Reaction with thiols (e.g., 2-mercaptopyridines) in ethanol under basic conditions (sodium ethoxide) yields thioether intermediates. For example:

2-Chloroacetamide+HS-RR-S-CH2-CO-NH-Ar+HCl\text{2-Chloroacetamide} + \text{HS-R} \rightarrow \text{R-S-CH}_2\text{-CO-NH-Ar} + \text{HCl}

This reaction forms intermediates like 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide .

Compound Conditions Product Key Spectral Data
8b Ethanol, NaOEt, refluxThieno[2,3-b]pyridine1H NMR (DMSO):δ2.26(CH3),4.87(SCH2),5.00(OCH2)^1\text{H NMR (DMSO)}: \delta 2.26 \, (\text{CH}_3), 4.87 \, (\text{SCH}_2), 5.00 \, (\text{OCH}_2)
8c Ethanol, piperidine, refluxCyclized thienopyridineIR: 3464 cm1^{-1} (NH), 2215 cm1^{-1} (CN)

Cyclization Reactions

Heating with bases (e.g., NaOEt) induces cyclization to form heterocyclic systems like thieno[2,3-b]pyridine-2-carboxamides . The mechanism involves deprotonation followed by intramolecular nucleophilic attack.

Key Cyclization Pathway

  • Deprotonation of the thioacetamide intermediate.

  • Intramolecular attack by the sulfur atom on the carbonyl carbon.

  • Aromatization to form a fused thienopyridine ring.

Representative Example :

C19H22ClNO2NaOEt, EtOH, refluxThieno[2,3-b]pyridine derivative+HCl\text{C}_{19}\text{H}_{22}\text{ClNO}_2 \xrightarrow{\text{NaOEt, EtOH, reflux}} \text{Thieno[2,3-b]pyridine derivative} + \text{HCl}

Product Molecular Formula Mass Spec (m/z) Yield
9'c C29H22ClN3O3S\text{C}_{29}\text{H}_{22}\text{ClN}_3\text{O}_3\text{S}527 (M+^+)>75%

Biological Interaction Mechanisms

The compound modulates enzymatic activity through covalent binding. Its chloroacetamide group reacts with cysteine residues in enzymes (e.g., kinases), forming stable thioether adducts.

Pharmacological Targets

Target Interaction Type Biological Effect
KinasesCovalent inhibitionAntiproliferative activity
ReceptorsAllosteric modulationSignal transduction blockade

Analytical Characterization

Spectral data confirm reaction outcomes:

NMR and IR Profiles

Compound 1H NMR^1\text{H NMR} Highlights IR Peaks (cm1^{-1})
8d δ4.90(SCH2),7.85(pyridine-H)\delta 4.90 \, (\text{SCH}_2), 7.85 \, (\text{pyridine-H})1667 (C=O), 2221 (CN)
9'c δ2.89(CH3),7.92(NH2)\delta 2.89 \, (\text{CH}_3), 7.92 \, (\text{NH}_2)3414 (NH2_2), 1668 (C=O)

Scientific Research Applications

Pharmacological Applications

2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide has been investigated for its potential use as a therapeutic agent. Its structure suggests activity against various biological targets, including:

  • Antifungal Activity : Research indicates that similar compounds exhibit antifungal properties. For instance, derivatives of chlorophenoxy compounds have been shown to inhibit fungal growth effectively, suggesting that this compound may have similar efficacy .
  • Anti-inflammatory Effects : Compounds with similar phenolic structures have demonstrated anti-inflammatory properties in various studies. The potential for 2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide to modulate inflammatory pathways is a subject of ongoing research .

Cosmetic Formulations

The compound's unique chemical structure allows it to be utilized in cosmetic products, particularly in formulations aimed at enhancing skin health. Key applications include:

  • Skin Conditioning Agents : The compound can serve as an effective skin conditioning agent due to its ability to interact with skin receptors and enhance hydration .
  • Stabilizers in Emulsions : Its chemical properties make it suitable for use as a stabilizer in emulsions, improving the stability and texture of cosmetic formulations .

Case Study 1: Antifungal Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences focused on the antifungal properties of chlorophenoxy derivatives. The results indicated that these compounds significantly inhibited fungal growth in vitro, suggesting that 2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide could possess similar activity .

Case Study 2: Cosmetic Formulation Development

In a study exploring the formulation of topical products, researchers utilized various phenolic compounds to assess their skin penetration and moisturizing effects. The findings highlighted the importance of chemical structure in determining efficacy, supporting the potential use of 2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide as an effective ingredient in cosmetic formulations aimed at enhancing skin hydration and barrier function .

Mechanism of Action

The mechanism of action of 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide is unique due to its specific structural features, such as the presence of a chloroacetamide group and a phenoxyphenyl moiety.

Biological Activity

2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide, also known by its chemical formula C19H22ClNO2, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

  • IUPAC Name : 2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide
  • Molecular Weight : 321.84 g/mol
  • CAS Number : 2396538
  • Structure : The compound features a chloroacetamide moiety attached to a phenoxy group, which is further substituted with a branched alkyl group. This structural complexity contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide exhibit significant antimicrobial activity. For instance, benzophenone derivatives have been reported to possess antimicrobial effects against various pathogens, including bacteria and fungi . The presence of the chloro group enhances the compound's ability to penetrate microbial cell walls, leading to increased efficacy.

Anticancer Activity

Studies have demonstrated that acetamide derivatives can induce apoptosis in cancer cells. Specifically, compounds with similar structures have shown potential in targeting tumor cells via mechanisms that include the activation of caspase pathways . The evaluation of anticancer activity against cell lines such as A549 (lung carcinoma) and C6 (glioma) revealed promising results, suggesting that 2-chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide may also possess anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in various studies. Compounds within this class have shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo . This suggests that 2-chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide may be effective in treating inflammatory conditions.

The biological activity of 2-chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : By activating caspases, these compounds can trigger programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their function.

Case Studies

  • Antimicrobial Study : In a study evaluating the antimicrobial efficacy of various acetamides, it was found that derivatives closely related to 2-chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
    CompoundTarget PathogenInhibition Zone (mm)
    Compound AS. aureus15
    Compound BE. coli18
    2-Chloro...S. aureus20
  • Anticancer Evaluation : In vitro studies on A549 lung cancer cells showed that treatment with acetamide derivatives led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsReference
SubstitutionK₂CO₃, acetonitrile, 24 h, RT
ReductionFe powder, HCl, reflux
CondensationTBTU, 2,6-lutidine, DCM, 0–5°C

How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:
Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) during condensation minimize side reactions .
  • Catalyst Screening : Testing coupling agents (e.g., TBTU vs. EDC/HOBt) to enhance efficiency.
  • Purification : Column chromatography or recrystallization from ethanol/DCM mixtures improves purity .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) tracks reaction progress .

Advanced Tip : Use computational tools (e.g., quantum chemical calculations) to predict optimal reaction pathways and intermediates, reducing trial-and-error experimentation .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm structural integrity (e.g., acetamide carbonyl at ~168 ppm) .
  • Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonds between acetamide groups) .

Q. Table 2: Key Spectral Data

TechniqueObserved FeaturesReference
¹H NMRAromatic protons at 6.8–7.5 ppm
¹³C NMRCarbonyl (C=O) at 168–170 ppm
XRDCrystallographic R-factor < 0.05

How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Answer:

  • 2D NMR : Use COSY and HSQC to assign overlapping proton signals and correlate carbons .
  • Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of bulky substituents).
  • Comparative Analysis : Cross-check with structurally similar compounds (e.g., N-(4-chlorophenyl)acetamide derivatives) .

Case Study : In a related compound, conflicting NOESY data were resolved by X-ray diffraction, confirming steric hindrance from the 2-methylbutan-2-yl group .

What computational approaches are used to design derivatives of this compound for biological activity studies?

Answer:

  • Molecular Docking : Predict binding affinity to target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity.
  • Reaction Path Search : Quantum mechanics (QM) calculations identify feasible synthetic routes for novel derivatives .

Advanced Application : ICReDD’s integrated computational-experimental workflow reduces development time by 50% through predictive modeling .

What safety protocols are essential when handling chlorinated acetamides during synthesis?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
  • Waste Management : Segregate chlorinated waste and dispose via certified agencies .

How does the crystal packing of this compound influence its physicochemical properties?

Answer:
X-ray studies reveal:

  • Hydrogen Bonding : Head-to-tail interactions between acetamide carbonyls stabilize the crystal lattice .
  • Torsional Angles : Bulky substituents (e.g., 2-methylbutan-2-yl) induce non-planar conformations, affecting solubility .

Q. Table 3: Crystallographic Parameters

ParameterValueReference
Space GroupP 1
Unit Cell Dimensionsa=8.2 Å, b=10.5 Å, c=12.7 Å

How can mechanistic studies clarify unexpected byproducts in the condensation step?

Answer:

  • Isolation and Characterization : Identify byproducts via LC-MS and NMR .
  • Kinetic Profiling : Monitor reaction intermediates using in-situ IR spectroscopy.
  • Computational Mechanistics : Simulate transition states to explain side reactions (e.g., over-acylation) .

Example : A study on N-(4-chlorophenyl)acetamide derivatives traced a byproduct to incomplete reduction of nitro intermediates, resolved by optimizing Fe/HCl ratios .

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